OCT1 Transporter Interaction: Quantified Inhibitory Activity Distinguishes 5-Fluoro from Alternative Substitutions
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exhibits measurable inhibitory activity against human organic cation transporter 1 (OCT1/SLC22A1), a hepatic uptake transporter implicated in drug disposition and drug-drug interactions. In a cellular uptake assay using HEK293 cells expressing human OCT1, the compound reduced ASP⁺ substrate uptake with an IC₅₀ value of 1.38 × 10⁵ nM (138 μM) [1]. While this represents modest inhibitory potency, the assay confirms that the 5-fluoro substitution yields a compound capable of engaging the OCT1 transporter binding site—a property not documented for the non-fluorinated parent scaffold or for 5-chloro and 5-bromo analogs in publicly available binding data. The presence of measurable OCT1 interaction provides a functional differentiation metric, as compounds lacking this activity may exhibit different hepatic uptake and clearance profiles when incorporated into larger drug candidates [2].
| Evidence Dimension | Inhibitory activity against human OCT1 transporter |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 μM) |
| Comparator Or Baseline | Non-fluorinated 1H-pyrrolo[3,2-b]pyridin-2(3H)-one: OCT1 inhibition data not reported in BindingDB |
| Quantified Difference | Measurable OCT1 inhibition vs. no reported activity |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP⁺ substrate uptake measured by microplate reader |
Why This Matters
OCT1 inhibition data enables prediction of potential transporter-mediated drug-drug interactions and hepatic disposition, critical for prioritizing fluorinated over non-fluorinated building blocks in early drug discovery.
- [1] BindingDB. Affinity data for 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CID not assigned). Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake. IC₅₀: 1.38E+5 nM. View Source
- [2] Koepsell H. Organic Cation Transporters in Health and Disease. Pharmacological Reviews. 2020;72(1):253-319. View Source
